Dehydro Ivabradine-d3 can be synthesized from its non-deuterated counterpart, Dehydro Ivabradine, through various chemical methods involving deuteration techniques. It is commercially available from several chemical suppliers specializing in pharmaceutical compounds and isotopically labeled substances .
Dehydro Ivabradine-d3 falls under the category of pharmaceutical compounds and is classified as a selective If channel inhibitor. It specifically targets hyperpolarization-activated cyclic nucleotide-gated channels, which are crucial for regulating heart rate.
The synthesis of Dehydro Ivabradine-d3 involves the deuteration of Dehydro Ivabradine. Common methodologies include:
The synthesis process requires careful control of reaction conditions to maximize yield and purity. Typical parameters include temperature, pressure, and reaction time, which must be optimized based on the specific method used.
The molecular formula for Dehydro Ivabradine-d3 is , with a molecular weight of approximately 469.6 g/mol . The structure features multiple functional groups, including methoxy groups and a benzoazepine ring system.
Dehydro Ivabradine-d3 can undergo several types of chemical reactions:
Dehydro Ivabradine-d3 functions primarily as an inhibitor of hyperpolarization-activated cyclic nucleotide-gated channels (HCN), particularly HCN4 and HCN1. These channels are predominantly found in the sinoatrial node of the heart, playing a critical role in heart rate regulation.
The inhibition of these channels leads to a decrease in heart rate by reducing the pacemaker activity within cardiac tissues. This mechanism is crucial for its therapeutic effects in managing conditions like angina and heart failure.
Dehydro Ivabradine-d3 is characterized by:
Dehydro Ivabradine-d3 has multiple scientific applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3